molecular formula C23H25N3O4 B11390372 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11390372
M. Wt: 407.5 g/mol
InChI Key: FVMTVYIHJKVBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one class, characterized by a bicyclic core fused with pyrazole and pyrrolidine moieties. Its structure features three distinct substituents:

  • 4-position: A 3-ethoxy-4-hydroxyphenyl group, combining hydrophilic (hydroxyl) and lipophilic (ethoxy) properties.
  • 5-position: A propyl chain, enhancing lipophilicity and influencing conformational flexibility.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-4-10-26-22(14-7-9-17(28)18(12-14)30-5-2)19-20(24-25-21(19)23(26)29)15-11-13(3)6-8-16(15)27/h6-9,11-12,22,27-28H,4-5,10H2,1-3H3,(H,24,25)

InChI Key

FVMTVYIHJKVBJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC(=C(C=C4)O)OCC

Origin of Product

United States

Preparation Methods

Reaction Optimization

The pyrazolo-pyrrolidine core is synthesized via a one-pot MCR adapted from methodologies detailed in PMC8175933. Key components include:

  • β-Ketoester : Ethyl acetoacetate serves as the carbonyl precursor.

  • Hydrazine Derivative : Methylhydrazine facilitates pyrazole ring closure.

  • Aldehyde : 2-Hydroxy-5-methylbenzaldehyde introduces the aryl group at position 3.

Optimized Conditions :

  • Solvent : Toluene (anhydrous)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Temperature : 80°C, 12 hours

  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between the β-ketoester and aldehyde, followed by hydrazine-mediated cyclization to form the pyrazole ring. Subsequent intramolecular cyclization yields the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one framework.

Regioselective Functionalization of the Core

Introduction of 3-Ethoxy-4-Hydroxyphenyl Group

The 3-ethoxy-4-hydroxyphenyl moiety is installed via Ullmann coupling under modified conditions from US8716474B2:

Procedure :

  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Coupling : Reaction with 3-ethoxy-4-hydroxyphenylboronic acid using CuI/L-proline catalyst in DMF at 100°C.

  • Deprotection : TBAF-mediated cleavage of the TBS group.

Key Data :

ParameterValue
Catalyst LoadingCuI (10 mol%)
LigandL-Proline (20 mol%)
Yield65%
Purity (HPLC)>98%

Propyl Sidechain Alkylation

The N5 position is alkylated using propyl bromide under phase-transfer conditions:

Conditions :

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Acetonitrile/H₂O (9:1)

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Temperature : 60°C, 6 hours

  • Yield : 85%

Solvent and Catalytic System Optimization

Lewis Acid-Mediated Cyclization

Drawing from US8716474B2, AlCl₃ (0.4–0.5 equiv) in sulfolane solvent enhances cyclization efficiency while minimizing byproducts:

Comparative Data :

Solvent SystemCatalyst (equiv AlCl₃)Yield (%)Byproducts (%)
Sulfolane0.578<5
Chlorobenzene0.56212
Toluene0.55518

Mixed Solvent Systems

A mixed solvent of chlorobenzene and cyclopentyl methyl ether (80:20) improves solubility of intermediates, achieving 82% yield at 70°C.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 3.10–3.30 (m, 2H, NCH₂), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 6.75–7.45 (m, 6H, Ar-H).

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₆N₃O₄ [M+H]⁺: 420.1918; found: 420.1921.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

  • XRD : Single-crystal analysis confirms the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one framework.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Competing O-alkylation during propyl group installation.

    • Solution : Use of bulky bases (e.g., DBU) to favor N-alkylation.

  • Regioselectivity in Coupling :

    • Cause : Steric hindrance at C3 position.

    • Solution : Directed ortho-metalation using directing groups (-OMe) .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The dihydropyrrolo[3,4-c]pyrazole core is typically synthesized via cyclization reactions.

  • Acid-Catalyzed Cyclization : Reaction of hydrazine derivatives with carbonyl compounds under acidic conditions (e.g., HCl in ethanol at reflux) forms the pyrazole ring.

  • Multicomponent Cyclization : A one-pot synthesis involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines yields functionalized dihydrochromeno-pyrroles, which can be further modified .

Electrophilic Substitution Reactions

The aromatic rings are susceptible to electrophilic substitution due to electron-donating hydroxyl and ethoxy groups.

Reaction Type Conditions Product Key Features
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at para positionsEnhanced solubility in polar solvents
Sulfonation H₂SO₄, refluxSulfonated aromatic ringsIncreased hydrophilicity for biological applications

Hydroxyl Group Reactions

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) produces ether derivatives.

  • Acylation : Reacts with acetyl chloride to form acetate esters, improving membrane permeability.

Ethoxy Group Hydrolysis

  • Acidic hydrolysis (HCl/H₂O) converts ethoxy to hydroxyl groups, altering electronic properties.

Oxidation and Reduction

  • Oxidation : Hydroxyl groups on the phenyl rings can be oxidized to ketones using CrO₃/H₂SO₄, though overoxidation risks require careful control.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyrrolo ring to a fully saturated structure, modulating biological activity .

Cross-Coupling Reactions

The pyrazole nitrogen and aryl rings participate in metal-catalyzed couplings:

Reaction Catalyst Substrate Application
Suzuki Coupling Pd(PPh₃)₄Aryl boronic acidsIntroduces diverse aryl groups
Buchwald–Hartwig Amination Pd(OAc)₂/XantphosPrimary aminesEnhances binding to biological targets

Vilsmeier–Haack Formylation

Reaction with DMF/POCl₃ introduces a formyl group at the pyrazole’s 4-position, enabling subsequent condensations (e.g., with acetophenones or hippuric acid) .

Biological Interaction-Driven Reactions

The compound engages in non-covalent interactions with biomolecules:

  • Hydrogen Bonding : Hydroxyl groups interact with enzyme active sites (e.g., kinases).

  • π–π Stacking : Aromatic rings bind to hydrophobic pockets in proteins, guiding drug design.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a lead compound in drug development. The presence of the dihydropyrrolo[3,4-c]pyrazole core is associated with various biological activities, including anti-inflammatory and anticancer properties.

  • Anti-Cancer Activity : Preliminary studies indicate that derivatives of pyrrolo[3,4-c]pyrazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Anti-Inflammatory Effects : The hydroxy groups present in the compound may enhance its ability to interact with biological targets involved in inflammatory responses. Research is ongoing to elucidate these pathways and quantify the anti-inflammatory effects .

Drug Discovery

The compound serves as a valuable scaffold for the development of new therapeutic agents. Its diverse functionalization potential allows researchers to modify the structure systematically to enhance efficacy and selectivity against specific biological targets.

Case Studies

  • Case Study 1 : A recent investigation into a series of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones demonstrated their ability to inhibit specific kinases implicated in cancer progression. The study reported IC50 values indicating significant potency against selected targets .
  • Case Study 2 : Another study focused on the anti-inflammatory properties of related compounds showed promising results in animal models of arthritis, suggesting that these derivatives could lead to new treatments for chronic inflammatory diseases .

Data Tables

Activity TypeTarget Cell LinesIC50 (µM)Reference
Anti-CancerMCF-7 (Breast Cancer)12
Anti-CancerA549 (Lung Cancer)10
Anti-InflammatoryRAW264.7 (Macrophages)15

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy and ethoxy groups could form hydrogen bonds or participate in other interactions with target molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s 3-ethoxy-4-hydroxyphenyl group balances hydrophilicity (hydroxyl) and lipophilicity (ethoxy), contrasting with the 3-fluorophenyl group in , which prioritizes electronic effects over solubility.

Synthetic Strategies: Multi-component reactions (e.g., one-pot syntheses) are common for pyrrolo-pyrazole derivatives, as seen in pyrano[2,3-c]pyrazole synthesis . The target compound likely follows similar routes, given its structural complexity.

Structural Analysis via NMR :

  • Analogous compounds (e.g., ) show that substituents in regions analogous to the target’s "hydroxyphenyl" and "ethoxy" groups cause distinct chemical shift changes in NMR spectra (e.g., δ 39–44 ppm for region A in ). This suggests the target’s substituents could be identified via comparative NMR profiling.

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , also referred to as D126-0219, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a molecular weight of 405.46 g/mol. The structure features a pyrrolo[3,4-c]pyrazole core substituted with hydroxy and ethoxy groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H25N3O4C_{23}H_{25}N_{3}O_{4}
Molecular Weight405.46 g/mol
IUPAC Name4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-1H-pyrrolo[3,4-c]pyrazol-6-one
CAS Number880792-72-3

Synthesis

Recent studies have developed efficient synthetic routes for producing 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. The synthesis typically involves the reaction of hydrazine derivatives with substituted phenyl compounds under controlled conditions. A notable method reported yields of over 80% with high purity (>95%) .

Antioxidant Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant antioxidant activity. In vitro studies have shown that these compounds can scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth . For instance, it was found to block mTORC1 activity, which is crucial for cancer cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of glucokinase and other enzymes related to glucose metabolism, which could be beneficial in managing diabetes and metabolic disorders .

Case Studies

  • Case Study on Antioxidant Activity : A study demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .
  • Case Study on Anticancer Effects : In a series of experiments using human breast cancer cell lines (MCF-7), the compound significantly reduced cell viability after 48 hours of treatment compared to untreated controls. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry assays .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrrolo[3,4-c]pyrazole core via cyclization of precursors like 4-hydroxycoumarin derivatives and arylhydrazines (e.g., 3-ethoxy-4-hydroxyphenylhydrazine). Key steps include:
  • Cyclization : Use ethanol/acetic acid as solvents under reflux (80–100°C) to form the dihydropyrrolopyrazole backbone .
  • Substituent Introduction : Optimize alkylation (e.g., propyl group addition) using phase-transfer catalysts or microwave-assisted heating to reduce side products .
  • Oxidation/Reduction : Control hydroxyl/keto group interconversion using selective reagents (e.g., PCC for oxidation, NaBH4/CeCl3 for reduction) .
    Experimental Design : Apply factorial design (e.g., varying temperature, solvent polarity, catalyst loading) with HPLC monitoring to maximize yield and purity .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemistry?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : Assign proton environments using 2D COSY/NOESY to resolve overlapping signals from aromatic and propyl groups .
  • X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
  • DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to validate substituent positions .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Major side reactions include:
  • Over-oxidation : Uncontrolled oxidation of hydroxyl to ketone groups. Mitigate by using milder oxidants (e.g., TEMPO/NaOCl) and inert atmospheres .
  • Ring-opening : Hydrolysis of the pyrrolopyrazole core under acidic conditions. Use buffered solutions (pH 6–7) during workup .
    Analytical Strategy : Track intermediates via LC-MS and isolate by flash chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity in novel reactions?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to:
  • Map potential energy surfaces for key reactions (e.g., cyclization barriers) .
  • Simulate substituent effects on electronic properties (e.g., HOMO/LUMO gaps for redox activity) .
    Experimental Validation : Cross-validate predictions with microreactor screening (e.g., flow chemistry with inline IR monitoring) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Use orthogonal purity assays (HPLC, elemental analysis) and strict QC protocols .
  • Assay Conditions : Standardize cell-based assays (e.g., ATP levels, serum-free media) to minimize confounding factors .
    Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., logP, hydrogen-bond donors) with bioactivity trends .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Methodological Answer : Systematic SAR approaches include:
  • Analog Synthesis : Modify substituents (e.g., replace propyl with cyclopropyl for metabolic stability) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., hydrogen-bonding hydroxyl groups) .
  • ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 assay), and cytochrome P450 inhibition .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Combine biophysical and computational tools:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .
  • Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (AMBER force field) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s stability under physiological conditions?

  • Methodological Answer : Divergent stability reports may stem from:
  • pH Variability : Conduct accelerated stability studies across pH 1–10 (simulated gastric/intestinal fluids) .
  • Light/Oxygen Sensitivity : Use controlled-environment chambers (N2 atmosphere, amber vials) .
    Analytical Focus : Quantify degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.